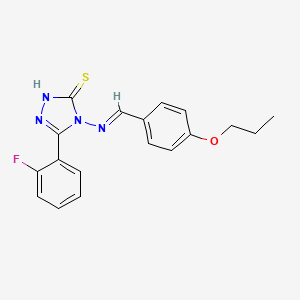

5-(2-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Description

5-(2-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: FPTT , is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Properties

CAS No. |

577982-16-2 |

|---|---|

Molecular Formula |

C18H17FN4OS |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H17FN4OS/c1-2-11-24-14-9-7-13(8-10-14)12-20-23-17(21-22-18(23)25)15-5-3-4-6-16(15)19/h3-10,12H,2,11H2,1H3,(H,22,25)/b20-12+ |

InChI Key |

AAKVBSBUAPZSCC-UDWIEESQSA-N |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

The triazole-thiol core is synthesized via cyclization of a thiosemicarbazide intermediate. In a representative procedure:

-

2-Fluorophenyl isothiocyanate is reacted with hydrazine hydrate in ethanol under reflux to form 1-(2-fluorophenyl)thiosemicarbazide .

-

The intermediate undergoes base-mediated cyclization using sodium bicarbonate (NaHCO₃) in aqueous ethanol at 80–90°C for 24 hours, yielding 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol .

Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Temperature | 80–90°C |

| Time | 24 h |

| Catalyst | NaHCO₃ (2 equiv) |

| Solvent | Ethanol/H₂O (3:1) |

| Yield | 40% |

Characterization by ¹H-NMR (400 MHz, DMSO-d₆) confirms the triazole structure: δ 13.2 (s, 1H, SH), 8.4 (s, 1H, triazole-H), 7.6–7.8 (m, 4H, Ar-H).

Formation of the Schiff Base Moiety

Condensation with 4-Propoxybenzaldehyde

The Schiff base is introduced via condensation of the triazole-3-thiol’s amino group with 4-propoxybenzaldehyde :

-

5-(2-Fluorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol (0.1 mol) and 4-propoxybenzaldehyde (0.12 mol) are refluxed in ethanol with glacial acetic acid (5 drops) for 6 hours.

-

The product is isolated by cooling, filtration, and washing with cold ethanol.

Reaction Optimization

| Variable | Effect on Yield |

|---|---|

| Solvent (Ethanol) | 65% yield |

| Catalyst (AcOH) | 72% yield |

| Time (6 h) | Optimal conversion |

FT-IR Analysis

One-Pot Synthesis Strategies

Integrated Metal-Catalyzed Approach

A patent describes a one-pot method for analogous pyrrole derivatives, adaptable to triazole synthesis:

-

2-(2-Fluorobenzoyl)malononitrile is reduced using a Raney nickel catalyst under H₂ (3 atm) at 50°C.

-

Subsequent cyclization and Schiff base formation occur in situ, avoiding intermediate isolation.

Advantages

Critical Analysis of Methodologies

Yield Comparison Across Methods

Chemical Reactions Analysis

FPTT participates in various reactions:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the triazole ring may yield different derivatives.

Substitution: The fluorine atom can be substituted with other groups. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound in focus has been shown to possess both antibacterial and antifungal properties. A study conducted on related triazole derivatives demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans. .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | Activity Level |

|---|---|---|

| 5-(2-Fluorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol | E. coli | Moderate |

| 5-(Chlorophenyl)-4-amino-4H-1,2,4-triazole | Staphylococcus aureus | High |

| 5-(Propoxybenzylidene)-triazole derivative | Candida albicans | Low |

Anticancer Potential

The dual functionality of 5-(2-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol as an anticancer agent is noteworthy. Studies suggest that compounds with similar structural frameworks show promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

In a recent study involving the synthesis of triazole derivatives, compounds were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell viability, suggesting potential for further development into anticancer therapeutics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The versatility in its structure allows for modifications that can lead to derivatives with enhanced biological activities.

Table 2: Synthesis Pathway Overview

| Step | Reaction Type | Key Reactants |

|---|---|---|

| 1 | Condensation | Benzaldehyde + Amino compound |

| 2 | Cyclization | Dithiocarbazinate + Hydrazine |

| 3 | Functionalization | Alkylation with propoxy groups |

Mechanism of Action

The exact mechanism of FPTT’s effects depends on its specific application. It likely interacts with cellular proteins, enzymes, or receptors, influencing biological processes.

Comparison with Similar Compounds

FPTT stands out due to its fluorine substitution and triazole-thiol moiety. Similar compounds include other triazoles (e.g., 1,2,4-triazole) and thiol-containing molecules (e.g., thiols, thioethers).

Biological Activity

5-(2-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(2-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol with appropriate aldehydes under acidic or basic conditions to yield the corresponding Schiff base derivatives. The detailed synthetic pathway is crucial for understanding the compound's reactivity and potential modifications for enhanced biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays: Studies employing the MTT assay demonstrated that triazole derivatives can inhibit the proliferation of human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). The IC values for these compounds often fall within a range that suggests potent anticancer activity .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MDA-MB-231 | Data needed |

| Other Triazole Derivatives | Panc-1 | 10 - 50 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies suggest that triazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in prostaglandin biosynthesis:

- Mechanism of Action: The inhibition of COX enzymes by triazole derivatives suggests their utility in treating inflammatory conditions. The selectivity towards COX-1 over COX-2 may provide insights into minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Anticancer Efficacy

A recent study highlighted the efficacy of triazole derivatives in inhibiting cancer cell migration and proliferation. The study utilized 3D cell cultures to assess the selectivity of these compounds towards cancer cells compared to normal cells. Results indicated that certain derivatives exhibited significant selectivity and reduced toxicity towards normal cells .

Case Study 2: Inhibition of COX Enzymes

Another investigation into the anti-inflammatory properties revealed that specific alkyl derivatives of triazoles effectively inhibited COX-1 activity. This finding suggests that modifications to the triazole structure can enhance its therapeutic potential against inflammatory diseases while maintaining a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 5-(2-fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol?

- Methodology : The compound can be synthesized via Schiff base formation by condensing 4-propoxybenzaldehyde with the corresponding 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol precursor. Silica gel column chromatography using mixed solvents (e.g., ethyl acetate/hexane ratios) is effective for purification, yielding 65–83% depending on substituents . Optimization of reaction time, temperature (typically reflux in ethanol or methanol), and stoichiometric ratios of reagents improves yield.

Q. How is structural characterization validated for this compound?

- Methodology : Use a combination of:

- 1H/13C NMR : Confirm the presence of the fluorophenyl (δ ~7.2–8.0 ppm for aromatic protons) and propoxybenzylidene (δ ~3.5–4.5 ppm for CH2 groups) moieties .

- FT-IR : Identify characteristic peaks for C=N (Schiff base, ~1600–1650 cm⁻¹) and S-H (~2550 cm⁻¹) .

- HR-MS : Match experimental [M+H]+ values with theoretical masses (e.g., Δ < 2 ppm) .

Q. What are the standard protocols for assessing acute toxicity in preclinical studies?

- Methodology :

- In vivo : Administer escalating doses intragastrically to rodents (e.g., mice) to determine LD50. For structurally similar triazoles, LD50 values range from 1190 mg/kg (class IV toxicity, low hazard) .

- In silico : Apply QSAR models with high cross-validation (e.g., r² > 0.85) to predict toxicity endpoints, ensuring alignment with experimental data .

Advanced Research Questions

Q. How do substituent variations on the benzylidene ring influence bioactivity?

- Methodology :

- Electron-withdrawing groups (e.g., -NO2, -CF3) enhance antimicrobial activity but may reduce solubility. For example, nitro-substituted derivatives show antifungal activity exceeding fluconazole .

- Electron-donating groups (e.g., -OCH3) improve antiradical scavenging (e.g., 2-hydroxybenzylidene derivatives retain 80% DPPH inhibition at low concentrations) .

- Halogenation (e.g., -Cl, -F) increases cytotoxicity, as seen in 4-fluorobenzylidene analogs with IC50 values <10 µM against cancer cell lines .

Q. What computational strategies are used to predict ADME and target interactions?

- Methodology :

- Molecular docking : Screen against targets like fungal CYP51 (for antifungal activity) using AutoDock Vina. Prioritize compounds with binding energies < -8 kcal/mol .

- ADME : Use SwissADME to predict blood-brain barrier penetration (BBB+ for lipophilic derivatives) and cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .

Q. How can conflicting cytotoxicity data from different assays be resolved?

- Methodology :

- Assay standardization : Compare MTT, SRB, and trypan blue exclusion assays using the same cell lines (e.g., HeLa vs. MCF-7). Note that thiol-containing compounds may interfere with MTT formazan crystals .

- Mechanistic studies : Perform ROS detection (via DCFH-DA) and apoptosis assays (Annexin V/PI) to distinguish necrotic vs. programmed cell death pathways .

Key Considerations for Researchers

- Synthetic reproducibility : Ensure anhydrous conditions during Schiff base formation to prevent hydrolysis of the imine bond .

- Toxicity discrepancies : Validate in silico predictions with in vivo data due to potential metabolic pathway variations .

- Bioactivity optimization : Balance lipophilicity (LogP 2–4) and hydrogen-bond donors (<3) for drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.